((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol is a bicyclic compound that features a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of hydantoins using sodium borohydride, which can yield the desired pyrrolizine derivative . The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the process may require specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and safety. These methods often utilize readily available starting materials and aim to minimize hazardous by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays .
Medicine
Medicinally, this compound and its derivatives have potential therapeutic applications. They may act as lead compounds for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of ((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol include:
Bicyclic hydantoinothiolactone: Used in the synthesis of (+)-biotin.
Spirooxindole–benzo[b]thiophene derivatives: Known for their acetylcholinesterase inhibitory activity.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the pyrrolizine ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(3S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
QDMDCGZXSSNONP-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@H]2CC[C@H](N2C1)CO |
Canonical SMILES |
C1CC2CCC(N2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.